![molecular formula C19H12F2N2O2S B2503938 1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326904-98-6](/img/structure/B2503938.png)
1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It has been studied as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .
Synthesis Analysis
The synthesis of this compound involves a reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenylhydrazine in 1,4-dioxane . The mixture is refluxed in a water bath for 3 hours, then cooled, filtered off, dried, and recrystallized from methanol .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold . This scaffold is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .Scientific Research Applications
- c-Met Inhibition : Diflunisal has been investigated for its potential as a mesenchymal–epithelial transition factor (c-Met) protein kinase inhibitor. This is particularly relevant due to its role in cancer progression and metastasis .
- GABA A Modulation : Structures containing diflunisal’s heterocyclic nucleus have shown allosteric modulating activity on GABA A receptors . These receptors play a crucial role in neurotransmission and are targeted by various drugs.
- Incorporation into Polymers: Researchers have used diflunisal-based structures as building blocks in polymer design. These polymers find applications in solar cells and other optoelectronic devices .
- Diflunisal derivatives have demonstrated inhibition of β-secretase 1 (BACE-1), an enzyme implicated in Alzheimer’s disease pathology .
- While not directly related to diflunisal, its structural analogs (such as 1,2,4-triazole derivatives) have been explored as potential antifungal agents .
- Some diflunisal-related compounds exhibit cytotoxic activity against cancer cell lines (e.g., MCF-7, HCT-116) with IC50 values in the nanomolar range. These findings suggest their potential as anticancer agents .
Medicinal Chemistry
Polymer Design
BACE-1 Inhibition
Antifungal Properties
Cytotoxic Activity
Mechanism of Action
This compound acts as a potential inhibitor against PARP-1 . PARP-1 is involved in DNA repair damage, and inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S/c20-14-7-6-12(10-15(14)21)11-22-16-8-9-26-17(16)18(24)23(19(22)25)13-4-2-1-3-5-13/h1-10,16-17H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPSGPFMTRKJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
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